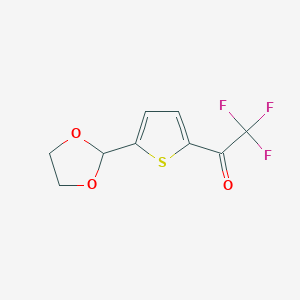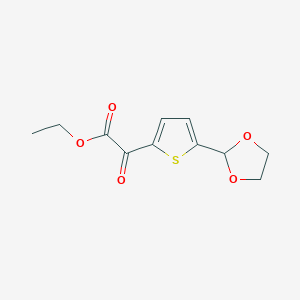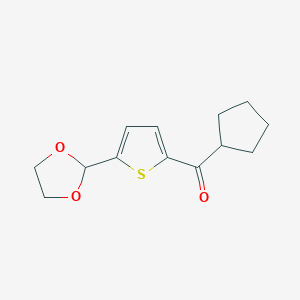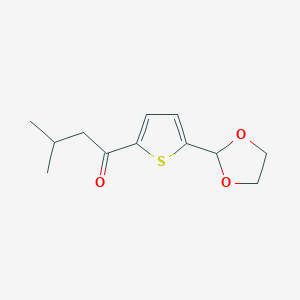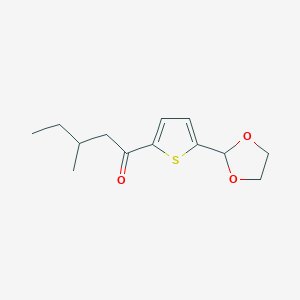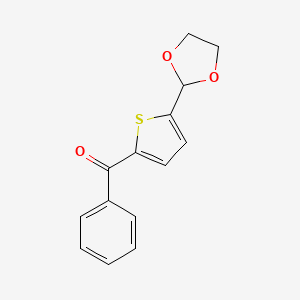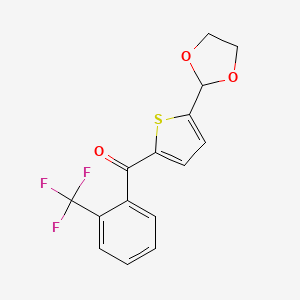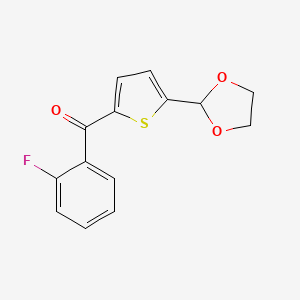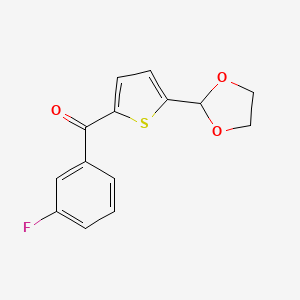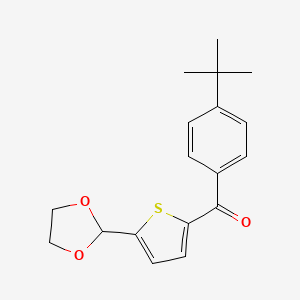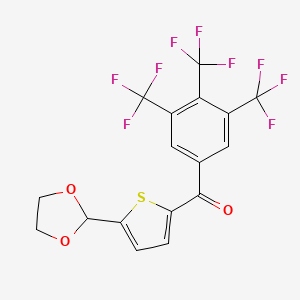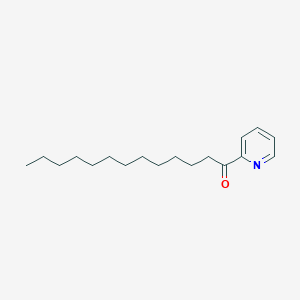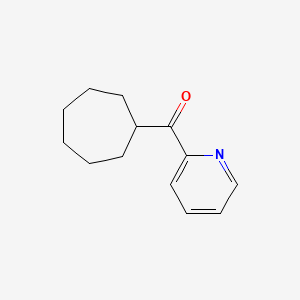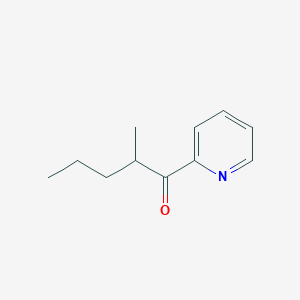
5-(3-Chlorophenyl)-5-oxovaleronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve providing a basic overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including any necessary reagents or catalysts, the reaction conditions, and the overall yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Antibacterial Activity
A study demonstrated the synthesis and evaluation of compounds containing a fragment structurally related to 5-(3-Chlorophenyl)-5-oxovaleronitrile for antibacterial activity. These novel heterocyclic compounds exhibited promising antibacterial properties against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, suggesting their potential application in the development of new antibacterial agents (Mehta, 2016).
Crystal Structure and Docking Studies
Crystallographic and molecular docking studies have been conducted on compounds similar to 5-(3-Chlorophenyl)-5-oxovaleronitrile. These studies help in understanding the molecular orientation and interactions within biological targets like enzymes, which is crucial for drug design and development (Al-Hourani et al., 2015).
NMR Identification in Metabolism Studies
NMR techniques have been used to study the metabolism of related compounds, like the identification of metabolites in isolated dog hepatocytes. This provides valuable insights into the metabolic pathways and potential biomedical applications of these compounds (Martin et al., 2003).
Synthesis and Antimicrobial Activity
Research on the synthesis of novel compounds structurally similar to 5-(3-Chlorophenyl)-5-oxovaleronitrile has shown significant antimicrobial properties. These studies contribute to the development of new compounds with potential uses in combating microbial infections (Kumar et al., 2022).
Spectroscopic and Chemical Studies
Detailed spectroscopic and chemical studies, including DFT analysis, have been carried out on related compounds. These studies provide a deeper understanding of the molecular structure, electronic properties, and chemical reactivity, which are essential for various scientific applications (Pathade et al., 2020).
Pharmaceutical Intermediates
5-(3-Chlorophenyl)-5-oxovaleronitrile and related compounds have been used as intermediates in the synthesis of pharmaceuticals. Studies on these compounds help in improving the quality and efficacy of pharmaceutical products (Tang et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.
Orientations Futures
This would involve discussing potential areas for future research, such as new reactions the compound could be used in, or potential new applications for the compound.
Each of these sections would typically involve a review of the relevant scientific literature, and the information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading. I hope this general outline is helpful! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMEBHXUQHFJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642235 |
Source


|
| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-5-oxovaleronitrile | |
CAS RN |
898767-68-5 |
Source


|
| Record name | 5-(3-Chlorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

